molecular formula C10H8BrN3O4S B11314322 N-(3-bromophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

N-(3-bromophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B11314322
M. Wt: 346.16 g/mol
InChI Key: MJNPFXBEEINLTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a sulfonamide derivative featuring a dihydropyrimidine core substituted with a hydroxy-oxo group at position 2 and 6, and a sulfonamide moiety linked to a 3-bromophenyl ring. The bromine atom at the 3-position of the phenyl ring introduces steric and electronic effects that may enhance binding affinity to biological targets compared to non-halogenated analogs .

Crystallographic data for closely related compounds (e.g., ) highlight the planar geometry of the dihydropyrimidine ring and the role of hydrogen bonding in stabilizing molecular conformations .

Properties

Molecular Formula

C10H8BrN3O4S

Molecular Weight

346.16 g/mol

IUPAC Name

N-(3-bromophenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C10H8BrN3O4S/c11-6-2-1-3-7(4-6)14-19(17,18)8-5-12-10(16)13-9(8)15/h1-5,14H,(H2,12,13,15,16)

InChI Key

MJNPFXBEEINLTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=CNC(=O)NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the dihydropyrimidine ring, followed by the introduction of the bromophenyl and sulfonamide groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrimidine core with various functional groups that contribute to its biological activity. Its molecular formula is C13H12BrN3O3SC_{13}H_{12}BrN_3O_3S and it has a molecular weight of approximately 366.22 g/mol. The presence of the sulfonamide group enhances its solubility and reactivity, making it a candidate for various biological applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-(3-bromophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide. For instance, derivatives of this compound have shown selective potency against several cancer cell lines:

Cancer Type Cell Line GI Value (%)
Non-small cell lung cancer322M27.9
MelanomaUACC-6230.3
Renal cancerTK-1031.9
LeukaemiaK-56226.6
Breast cancerT-47D27.5

These findings indicate that increasing lipophilicity enhances the compound's activity against solid tumors, while increased hydrophilicity tends to decrease this activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated efficacy against various bacterial strains, including those resistant to conventional antibiotics. For example, a related sulfonamide showed a minimum inhibitory concentration (MIC) of 0.39 μg/mL against New Delhi Metallo-beta-lactamase producing Klebsiella pneumoniae ST147 .

Case Study: Anticancer Efficacy

A study conducted on the efficacy of N-(3-bromophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine derivatives revealed their potential as anticancer agents. The compounds were tested against multiple tumor types, demonstrating selective cytotoxicity and lower GI values compared to standard chemotherapeutics.

Case Study: Antimicrobial Resistance

In another investigation, the antimicrobial effectiveness of the compound was assessed against resistant strains of bacteria. The results indicated that derivatives of N-(3-bromophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine exhibited significant antibacterial activity, suggesting their potential as novel therapeutic agents in treating resistant infections .

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in its mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(3-bromophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide can be contextualized against the following analogs:

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Substituent on Pyrimidine Core Key Features Evidence ID
This compound C₁₀H₈BrN₃O₄S 330.16* 3-bromophenyl Bromine enhances lipophilicity
N-(2,4-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide C₁₁H₁₁N₃O₄S 281.29 2,4-dimethylphenyl Methyl groups improve solubility
N-(2-ethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide C₁₁H₁₁N₃O₅S 311.32 2-ethoxyphenyl Ethoxy group increases polarity
N-[2-(tert-butylsulfanyl)ethyl]-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide C₁₀H₁₇N₃O₄S₂ 307.39 tert-butylsulfanyl ethyl Bulky substituent reduces solubility

*Calculated based on analogous compounds.

Crystallographic and Conformational Insights

Crystal structures of related compounds (e.g., ) reveal that the dihydropyrimidine core adopts a planar conformation stabilized by intramolecular hydrogen bonds between the hydroxy-oxo groups and sulfonamide nitrogen. The 3-bromophenyl substituent may induce slight torsional strain compared to smaller substituents, as seen in the 80.87° dihedral angle between the pyrimidine and phenyl rings in a brominated analog .

Biological Activity

N-(3-bromophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a dihydropyrimidine core substituted with a bromophenyl group and a sulfonamide moiety. This structural configuration is crucial for its biological activity, influencing its solubility, lipophilicity, and interaction with biological targets.

Anticancer Properties

Research has demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. The compound has been tested for its growth inhibitory potential using the MTT assay.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineGI (%)Reference
Non-small cell lung cancer (322M)27.9
Melanoma (UACC-62)30.3
Renal cancer (TK-10)31.9
Leukaemia (K-562)26.6
Breast cancer (T-47D)27.5

These results indicate that the compound's activity varies across different cancer types, with a preference for solid tumors.

The mechanism by which this compound exerts its anticancer effects involves the modulation of cellular pathways that regulate cell proliferation and apoptosis. It is hypothesized that the compound interacts with specific molecular targets, potentially inhibiting key enzymes involved in tumor growth and survival.

Study on Structure-Activity Relationship (SAR)

A detailed study on the structure-activity relationship of various pyrimidine derivatives highlighted that increasing lipophilicity correlates with enhanced activity against solid tumors. The presence of the bromophenyl group was found to significantly influence the compound's potency against specific cancer cell lines .

Comparative Analysis with Related Compounds

In comparative studies, this compound demonstrated superior efficacy compared to other derivatives lacking the bromophenyl substitution. For instance, derivatives without this substituent showed reduced cytotoxicity against the same panel of cancer cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.